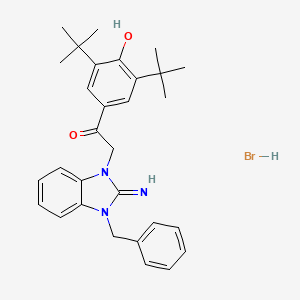![molecular formula C19H24N2O5S B4896446 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide, commonly referred to as "MPSPG," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MPSPG is not fully understood, but it is believed to modulate the activity of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. MPSPG has been shown to bind to the NR2B subunit of the NMDA receptor, which is involved in the development of neuropathic pain and other neurological disorders. By modulating the activity of the NMDA receptor, MPSPG may have therapeutic potential in the treatment of these disorders.
Biochemical and physiological effects:
MPSPG has been shown to have various biochemical and physiological effects. In animal studies, MPSPG has been shown to reduce pain and inflammation, improve cognitive function, and inhibit the growth of cancer cells. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPSPG is its high potency and selectivity for the NR2B subunit of the NMDA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPSPG. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of MPSPG. Another area of interest is the investigation of MPSPG's potential use in the treatment of neurological disorders and cancer. Further studies are also needed to elucidate the exact mechanisms underlying MPSPG's biochemical and physiological effects.
Synthesemethoden
The synthesis of MPSPG involves the reaction of N-phenylglycinamide with 4-methoxybenzenesulfonyl chloride and 3-methoxypropylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield MPSPG in high purity and yield.
Wissenschaftliche Forschungsanwendungen
MPSPG has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MPSPG has been investigated as a potential drug candidate for the treatment of neuropathic pain and depression. In neuroscience, MPSPG has been shown to modulate the activity of glutamate receptors, suggesting its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, MPSPG has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-14-6-13-20-19(22)15-21(16-7-4-3-5-8-16)27(23,24)18-11-9-17(26-2)10-12-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKGODCNUAGHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)
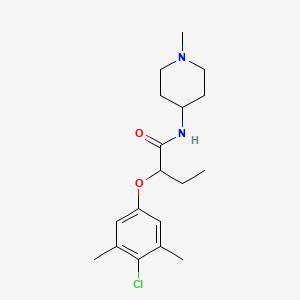
![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)
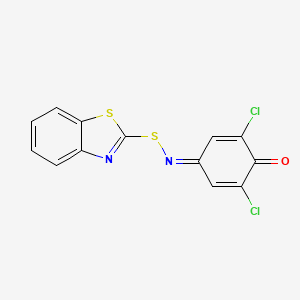
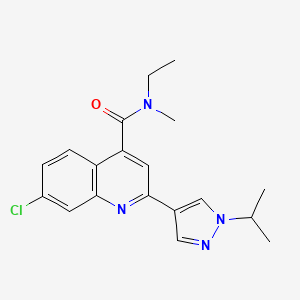

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
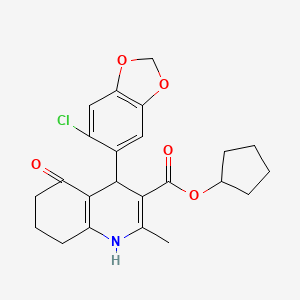
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
